An In-depth Technical Guide to 1,4-Dipropionyloxybenzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,4-Dipropionyloxybenzene for Researchers and Drug Development Professionals
Introduction
1,4-Dipropionyloxybenzene, also known as hydroquinone dipropionate, is a diester derivative of hydroquinone. This compound is of significant interest in the fields of dermatology and cosmetic science due to its potential as a skin-lightening agent.[1] Its mechanism of action is rooted in the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[1] Esterification of hydroquinone to 1,4-dipropionyloxybenzene is reported to enhance stability and reduce the skin irritation and toxic side effects associated with the parent compound, hydroquinone.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1,4-dipropionyloxybenzene, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1,4-Dipropionyloxybenzene is characterized by a central benzene ring substituted at the 1 and 4 positions with propionyloxy groups.
Systematic IUPAC Name: (4-propanoyloxyphenyl) propanoate[2]
Synonyms: 1,4-Phenylene dipropionate, Hydroquinone dipropionate[2]
Chemical Structure:
Figure 1: Chemical structure of 1,4-Dipropionyloxybenzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Dipropionyloxybenzene is presented in the table below.
| Property | Value | Source |
| CAS Number | 7402-28-0 | [2] |
| Molecular Formula | C12H14O4 | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White crystalline powder | Alfa Chemistry |
| Melting Point | 112-114 °C | |
| Boiling Point | 313.9±25.0 °C at 760 mmHg (Predicted) | |
| Density | 1.124±0.06 g/cm3 (Predicted) | |
| Solubility | Almost insoluble in water. Soluble in organic solvents. Quantitative data is not readily available. | ChemBK |
| XLogP3-AA | 2.4 |
Synthesis of 1,4-Dipropionyloxybenzene
The most common method for the synthesis of 1,4-Dipropionyloxybenzene is the esterification of hydroquinone with propionyl chloride. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 2: General workflow for the synthesis of 1,4-Dipropionyloxybenzene.
Experimental Protocol: Esterification of Hydroquinone
The following is a generalized protocol based on standard esterification procedures. Researchers should optimize the reaction conditions for their specific needs.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroquinone (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base (2.2 eq), such as pyridine or triethylamine, to the solution and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add propionyl chloride (2.2 eq) dropwise to the stirring solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating to reflux may be required to drive the reaction to completion.[3]
-
Work-up: Upon completion, cautiously add water to quench any unreacted propionyl chloride.[3] Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Characterization
Accurate characterization of 1,4-Dipropionyloxybenzene is crucial for confirming its identity and purity. Below is an analysis of its expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,4-Dipropionyloxybenzene is expected to show three distinct signals:
-
A singlet for the aromatic protons: Due to the symmetry of the molecule, the four protons on the benzene ring are chemically equivalent and should appear as a singlet.
-
A quartet for the methylene protons (-CH2-): These protons are adjacent to a methyl group and will be split into a quartet.
-
A triplet for the methyl protons (-CH3): These protons are adjacent to a methylene group and will be split into a triplet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Due to symmetry, fewer signals than the total number of carbon atoms are expected.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 170 ppm.
-
Aromatic Carbons: Two signals are expected for the aromatic carbons due to the symmetry of the ring. One for the carbons bonded to the oxygen atoms and another for the carbons bonded to hydrogen.
-
Methylene Carbon (-CH2-): A signal in the aliphatic region.
-
Methyl Carbon (-CH3): A signal in the upfield aliphatic region.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in 1,4-Dipropionyloxybenzene.
-
C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹, characteristic of an ester carbonyl group.
-
C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester linkage.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (222.24 g/mol ). Fragmentation patterns can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. A prominent fragment would be the tropylium ion at m/z 91, which is characteristic of many aromatic compounds.[4]
Application in Drug Development: Tyrosinase Inhibition
The primary application of 1,4-Dipropionyloxybenzene in a therapeutic and cosmetic context is as a tyrosinase inhibitor for the purpose of skin whitening and treating hyperpigmentation disorders.[1]
Mechanism of Action
Tyrosinase is a copper-containing enzyme that catalyzes the first two steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Hydroquinone and its derivatives are known to inhibit tyrosinase activity. The proposed mechanisms of inhibition include:
-
Competitive Inhibition: The inhibitor competes with the substrate (tyrosine or DOPA) for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The esterification of hydroquinone to 1,4-dipropionyloxybenzene is believed to improve its stability and dermal penetration, potentially allowing for more effective delivery to the melanocytes where tyrosinase is active.
Safety and Toxicology
While 1,4-dipropionyloxybenzene is considered to have no toxic side effects, it is important to handle it with appropriate safety precautions.[1] Safety data sheets (SDS) indicate that it may cause skin and eye irritation.[5][6]
Conclusion
1,4-Dipropionyloxybenzene is a promising molecule with potential applications in dermatology and cosmetics as a skin-lightening agent. Its synthesis from hydroquinone is straightforward, and its chemical properties make it a more stable and less irritating alternative to its parent compound. This guide provides a foundational understanding of its chemical structure, properties, synthesis, and characterization to aid researchers and drug development professionals in their work with this compound. Further research is warranted to fully elucidate its toxicological profile and to optimize its formulation for various applications.
References
- Topping, D. C., et al. (2007). Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects. International Journal of Toxicology, 26(5), 443-452.
- DeCaprio, A. P. (1999). The toxicology of hydroquinone--relevance to occupational and environmental exposure. Critical Reviews in Toxicology, 29(3), 283-330.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2024).
- Burnett, C. L., et al. (2010). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. International Journal of Toxicology, 29(4_suppl), 244S-277S.
-
Chegg. (2020). Expt 5 - Preparation of a Propionate Ester Overview. Retrieved from [Link]
- CPAChem. (2024).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]
- University of California, Los Angeles. (n.d.).
-
Organic Syntheses. (n.d.). p-HYDROXYPROPIOPHENONE. Retrieved from [Link]
- Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (n.d.).
- University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
- Santa Cruz Biotechnology. (2018).
- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Guidechem. (2024).
- Wang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14(8), 5436-5446.
- Geochimica et Cosmochimica Acta. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. 201, 225-236.
- Chemistry with Caroline. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube.
- University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry.
-
PubChem. (n.d.). 1,4-Phenylene dipropanoate. Retrieved from [Link]
- Indonesian Journal of Science & Technology. (2019).
- SpectraBase. (n.d.). 1,4-Diphenoxybenzene - Optional[1H NMR] - Spectrum.
- Talanta. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. 223, 121727.
- Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.
- Journal of Applied Polymer Science. (1998). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene)
- Fluorochem. (n.d.).
- ECHEMI. (n.d.).
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Doc Brown's Chemistry. (2025).
- Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene.
- CORE. (n.d.).
- ChemicalBook. (2022).
- Chemistry Learning by Dr. Anamik Shah. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement [Video]. YouTube.
Sources
- 1. 1,4-Dipropionyloxybenzene | 7402-28-0 [chemicalbook.com]
- 2. 1,4-Phenylene dipropanoate | C12H14O4 | CID 244294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved Expt 5 - Preparation of a Propionate Ester Overview: | Chegg.com [chegg.com]
- 4. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
